N-(2-Formylquinolin-6-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-formylquinolin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8(16)13-10-4-5-12-9(6-10)2-3-11(7-15)14-12/h2-7H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGSRDYZYMTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650780 | |
| Record name | N-(2-Formylquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-55-6 | |
| Record name | N-(2-Formyl-6-quinolinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Formylquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Formylquinolin 6 Yl Acetamide and Its Derivatives
Strategies for the Synthesis of Quinoline-Bearing Formyl Groups
The introduction of a formyl group onto a quinoline (B57606) ring can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
Vilsmeier-Haack Cyclization Protocols
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netwikipedia.orgjk-sci.comorganic-chemistry.org It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgjk-sci.comjchemtech.com The reaction proceeds through an electrophilic aromatic substitution, where the Vilsmeier reagent attacks the activated aromatic ring, leading to the formation of an iminium salt, which is then hydrolyzed to yield the corresponding aldehyde. ijsr.netwikipedia.org This method is particularly effective for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in
Utilization of Phosphoryl Chloride (POCl₃) and Dimethylformamide (DMF) Systems
The combination of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) is the most common and classical Vilsmeier reagent. niscpr.res.inallresearchjournal.com This system is highly effective for the cyclization of acetanilides to produce 2-chloro-3-formylquinolines. niscpr.res.in The reaction is typically carried out by adding POCl₃ to a solution of the acetanilide (B955) in DMF at a low temperature, followed by heating to facilitate cyclization. niscpr.res.in The reaction conditions, such as the molar ratio of reactants and temperature, can be optimized to maximize the yield. niscpr.res.in For instance, studies have shown that using a larger excess of POCl₃ can lead to higher yields. niscpr.res.in The electronic nature of the substituents on the acetanilide starting material also plays a crucial role; electron-donating groups generally favor the reaction and lead to better yields compared to electron-withdrawing groups. niscpr.res.in
A typical procedure involves the slow addition of POCl₃ to a cooled solution of an appropriately substituted acetanilide in DMF. allresearchjournal.com The mixture is then heated, and after completion, it is poured into ice water to hydrolyze the intermediate and precipitate the product. allresearchjournal.com The resulting 2-chloro-3-formylquinoline can then be isolated and purified. allresearchjournal.com For example, the synthesis of 2-chloro-3-formylquinoline from acetanilide has been successfully achieved using this method. allresearchjournal.comresearchgate.net
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Acetanilide | POCl₃, DMF | 0-5°C then 90°C | 2-Chloro-3-formylquinoline | Good to Moderate | niscpr.res.in |
| 4-Bromoacetanilide | POCl₃, DMF, CTAB | Reflux in acetonitrile | 6-Bromo-2-chloro-3-formylquinoline | 90% | researchgate.net |
| Substituted Acetanilides | POCl₃, DMF | 60°C for 16h | 6-Substituted-2-chloroquinoline-3-carbaldehydes | - | ijsr.net |
Application of Methane Sulfonyl Chloride (MsCl) in Formylation
While less common than POCl₃, methanesulfonyl chloride (MsCl) can also be used in formylation reactions. It is a highly reactive compound that can serve as a source for the sulfonyl group in various transformations. nih.govorgsyn.orgorgsyn.org In the context of quinoline synthesis, the use of MsCl often involves the subsequent elimination of the methylsulfonyl group to generate the desired aromatic system. nih.gov For example, aza-Michael initiated SN2'-SNAr sequences using methanesulfonamide (B31651) and appropriate starting materials can lead to the formation of tertiary dihydroquinoline sulfonamides, which can then undergo elimination to yield substituted quinolines. nih.gov
Advanced Vilsmeier-Haack Reagents (e.g., 2,4,6-Trichloro-1,3,5-triazine/N,N-dimethylformamide)
To overcome some of the limitations of the classical POCl₃/DMF system, such as harsh reaction conditions, alternative Vilsmeier-Haack reagents have been developed. One such advanced reagent is the adduct formed from 2,4,6-trichloro-1,3,5-triazine (TCTA) and DMF. colab.wsresearchgate.net This reagent has been shown to be effective for the synthesis of 2-chloro-3-formylquinolines from acetanilides under both conventional heating and ultrasound irradiation. colab.wsresearchgate.net The use of ultrasound can significantly reduce reaction times while maintaining comparable yields to conventional methods. colab.wsresearchgate.net
Friedländer Synthesis and its Adaptations
The Friedländer synthesis is a fundamental and versatile method for constructing quinoline rings. orientjchem.orgwikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.netresearchgate.net It involves the condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction can be catalyzed by either acids or bases. jk-sci.comorganic-chemistry.org
The mechanism can proceed through two possible pathways. wikipedia.org In the first, an aldol (B89426) condensation between the reactants is the rate-limiting step, followed by cyclization and dehydration. wikipedia.org In the second, the initial step is the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination. wikipedia.org The choice of catalyst and reaction conditions can influence the reaction pathway and the final product. jk-sci.com Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to promote the Friedländer synthesis. wikipedia.org
Knorr Quinoline Synthesis and its Derivatives
The Knorr quinoline synthesis is another classical method for preparing quinoline derivatives, specifically 2-hydroxyquinolines (quinolones). orientjchem.orglbp.worldwikipedia.orgiipseries.orgsynarchive.com The reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid. wikipedia.orgiipseries.orgsynarchive.com
Skraup Synthesis and Related Cyclizations
The Skraup synthesis, a classic and widely employed method for quinoline synthesis, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgpharmaguideline.com In the context of N-(2-Formylquinolin-6-yl)acetamide, a substituted aniline (B41778) would be the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring system. iipseries.orgpharmaguideline.com While the traditional Skraup synthesis often requires harsh conditions, including high temperatures and strong acids, modern variations have been developed that utilize microwave irradiation or ionic liquids to improve efficiency and moderate reaction conditions. nih.gov
Several other cyclization reactions provide alternative routes to the quinoline core. The Doebner-von Miller reaction, a variation of the Skraup synthesis, uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.gov The Friedländer synthesis offers another pathway, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by a base. researchgate.net The Combes synthesis, on the other hand, involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. iipseries.org
A specific example of a related cyclization is the synthesis of 3-formyl-2-quinolones. This process starts with the Vilsmeier-Haack reaction of acetanilides to form 2-chloro-3-formylquinolines, which are then hydrolyzed with acetic acid to yield the 3-formyl-2-quinolone derivatives. mdpi.com
Table 1: Comparison of Quinoline Synthesis Methods
| Synthesis Method | Key Reactants | Typical Conditions | Products | Reference(s) |
| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | High temperature, strong acid | Unsubstituted or substituted quinolines | pharmaguideline.com, iipseries.org, nih.gov |
| Doebner-von Miller Reaction | Aromatic amine, α,β-unsaturated aldehyde/ketone | Acidic conditions | 2- and 4-substituted quinolines | nih.gov |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, compound with α-methylene group | Base-catalyzed | Substituted quinolines | researchgate.net |
| Combes Synthesis | Arylamine, 1,3-dicarbonyl compound | Acid-catalyzed cyclization | 2,4-disubstituted quinolines | iipseries.org |
| 3-Formyl-2-quinolone Synthesis | Acetanilide, Vilsmeier-Haack reagent, acetic acid | Multi-step, hydrolysis | 3-Formyl-2-quinolones | mdpi.com |
Derivatization Strategies via the Formyl Group
The formyl group at the 2-position of the quinoline ring is a highly reactive functional group, enabling a wide range of derivatization strategies to create novel compounds.
Reductive amination provides a direct method for converting the formyl group into an aminomethyl group. This transformation is typically achieved by reacting the aldehyde with an amine to form an intermediate imine or Schiff base, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH). imperial.ac.uk For instance, the reaction of this compound with an appropriate amine in the presence of a reducing agent would yield the corresponding N-[(2-aminomethyl)quinolin-6-yl]acetamide derivative.
The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). ajol.infoscirp.org This reaction is often catalyzed by a small amount of acid. The resulting Schiff bases are themselves versatile intermediates and can exhibit a range of biological activities. The synthesis of Schiff bases derived from substituted quinolines has been reported, highlighting the utility of this reaction in generating diverse molecular architectures. ajol.infoscirp.org
Table 2: Examples of Schiff Base Formation from Quinolines
| Quinoline Reactant | Amine Reactant | Product Type | Reference(s) |
| 3-formyl-2-hydroxy-6-methoxyquinoline | 2-aminophenol | Schiff base ligand | scirp.org |
| 2-methyl-7-formyl-8-hydroxyquinoline | Ethylenediamine or p-phenylenediamine | Asymmetrical Schiff-base ligands | researchgate.net |
| Substituted salicylaldehyde | Synthetic diamine | Symmetrical multidentate Schiff base ligands | semanticscholar.org |
The formyl group can participate in cycloaddition reactions, although this is a less common derivatization strategy compared to condensation and reduction. In certain contexts, the formyl group or a derivative can act as a component in [4+2] or other cycloaddition reactions to construct new ring systems. For example, 1,3-dipolar cycloaddition reactions involving aziridines derived from related heterocyclic aldehydes have been used to synthesize linked heterocycles. researchgate.net While direct cycloaddition with the formyl group of this compound is not extensively documented, the principle remains a potential avenue for creating complex polycyclic structures.
The formyl group can be transformed into a variety of other functional groups through well-established organic reactions. solubilityofthings.comfiveable.me Oxidation of the aldehyde to a carboxylic acid can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting 6-acetamidoquinoline-2-carboxylic acid can then undergo further derivatization, such as esterification or amidation. Reduction of the formyl group to a primary alcohol (hydroxymethyl group) can be accomplished with mild reducing agents like sodium borohydride. imperial.ac.uk This alcohol can then be subjected to further reactions, such as conversion to a halide or ether. The Wittig reaction provides a means to convert the aldehyde into an alkene, offering another route for carbon-carbon bond formation.
Derivatization Strategies involving the Acetamide (B32628) Moiety
The acetamide group at the 6-position of the quinoline ring also offers opportunities for chemical modification, although these are generally less explored than derivatizations of the formyl group. researchgate.net
One potential strategy involves the hydrolysis of the acetamide to the corresponding primary amine (6-amino-2-formylquinoline). This reaction is typically carried out under acidic or basic conditions. The resulting amino group can then serve as a handle for a variety of subsequent transformations, such as diazotization followed by Sandmeyer reactions to introduce a range of substituents (e.g., halides, cyano group). The amino group can also be acylated with different acylating agents to introduce a variety of amide functionalities, or it can be alkylated.
Furthermore, the N-H proton of the acetamide is weakly acidic and can be deprotonated under strong basic conditions. The resulting anion could potentially participate in N-alkylation or N-arylation reactions, although such transformations would need to be carefully optimized to avoid competing reactions at other sites in the molecule. The Suzuki cross-coupling reaction has been successfully employed for the N-arylation of related N-aryl acetamides, suggesting a possible route for modifying the acetamide nitrogen. nih.govmdpi.com
N-Arylation (e.g., Copper-Catalyzed Chan–Lam Coupling)
The presence of an N-H bond in the acetamide group of this compound offers a prime site for N-arylation reactions. The Chan-Lam coupling, a copper-catalyzed cross-coupling of an aryl boronic acid with an N-H containing compound, is a particularly effective method for this transformation. mdpi.comorganic-chemistry.org This reaction is valued for its operational simplicity, often proceeding under mild conditions in the presence of air. organic-chemistry.org
While specific studies on the Chan-Lam coupling of this compound are not extensively documented in publicly available literature, the reactivity of similar quinoline and acetamide-containing systems provides a strong basis for its application. For instance, the N-arylation of 3-formyl-2(1H)-quinolones using copper(II) acetate (B1210297) as a catalyst, in the presence of a base like pyridine (B92270) and a solvent such as DMF, has been successfully demonstrated. mdpi.com These conditions facilitate the formation of a carbon-nitrogen bond between the quinoline scaffold and various aryl groups.
The general mechanism of the Chan-Lam coupling involves the formation of a copper(II)-amide complex, which then undergoes transmetalation with the aryl boronic acid. Subsequent reductive elimination from a copper(III) intermediate yields the N-arylated product and regenerates a copper(I) species, which is then re-oxidized to copper(II) to continue the catalytic cycle.
The scope of the Chan-Lam coupling is broad, accommodating a wide range of substituted arylboronic acids. This allows for the introduction of diverse electronic and steric properties onto the acetamide nitrogen, providing a straightforward route to a library of N-aryl derivatives. Below is a table illustrating typical conditions and representative yields for Chan-Lam couplings on related N-heterocyclic substrates, which can be extrapolated for this compound.
Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of N-Heterocycles
| Entry | N-Heterocycle Substrate | Aryl Boronic Acid | Catalyst/Base System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 3-Formyl-2-quinolone | Phenylboronic acid | Cu(OAc)₂ / Pyridine | DMF | 80 | 64 | mdpi.com |
| 2 | 3-Formyl-2-quinolone | 4-Methoxyphenylboronic acid | Cu(OAc)₂ / Pyridine | DMF | 80 | 58 | mdpi.com |
| 3 | 3-Formyl-2-quinolone | 4-Chlorophenylboronic acid | Cu(OAc)₂ / Pyridine | DMF | 80 | 55 | mdpi.com |
| 4 | 2-Aminobenzothiazole | Phenylboronic acid | Cu(OAc)₂ / Et₃N | MeCN | RT | 67 | nih.gov |
| 5 | 2-Aminobenzothiazole | 4-Fluorophenylboronic acid | Cu(OAc)₂ / Et₃N | MeCN | RT | 86 | nih.gov |
Modifications and Substitutions on the Acetamide Linker
The acetamide linker in this compound is another key site for chemical modification, allowing for the fine-tuning of the molecule's properties. Various transformations can be envisaged, drawing from established reactivity of acetamides on other molecular scaffolds. nih.govmdpi.com
One fundamental modification is the hydrolysis of the acetamide to the corresponding 6-amino-2-formylquinoline. This transformation can typically be achieved under acidic or basic conditions, providing a precursor for the synthesis of a wide range of other amide or sulfonamide derivatives through reaction with different acylating or sulfonylating agents.
Furthermore, the methylene (B1212753) group of the acetyl moiety can potentially be functionalized. For example, deprotonation with a strong base could generate an enolate, which could then react with various electrophiles, allowing for the introduction of alkyl, aryl, or other functional groups.
Another avenue for modification is the reduction of the amide carbonyl group to an amine, which would transform the acetamide linker into an ethylamine (B1201723) linker. This can be accomplished using strong reducing agents like lithium aluminum hydride. The resulting secondary amine can then be further functionalized.
The table below outlines some potential modifications of the acetamide linker and the general conditions required.
Table 2: Potential Modifications of the Acetamide Linker
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Hydrolysis | Aq. HCl or NaOH, heat | 6-Amino-2-formylquinoline |
Multi-Step Synthesis Approaches for Analog Development
The development of analogs of this compound is crucial for exploring structure-activity relationships in various applications. Multi-step synthetic strategies allow for the systematic variation of different parts of the molecule. nih.govrsc.org A plausible general approach for generating a library of analogs would start from a common, readily accessible precursor.
For analog development, one could start with a substituted aniline to introduce diversity on the benzene (B151609) portion of the quinoline ring system via a Skraup or Doebner-von Miller reaction to form a substituted 6-aminoquinoline (B144246) derivative. Subsequent acetylation and formylation would lead to a variety of analogs with substitution on the quinoline core.
Alternatively, the functional groups of this compound can be used as handles for further diversification. The formyl group is particularly versatile and can undergo a wide range of reactions, including:
Reductive amination: Reaction with various primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a diverse set of aminoalkyl derivatives at the 2-position.
Wittig reaction: Reaction with phosphorus ylides to introduce a variety of substituted vinyl groups.
Henry reaction: Reaction with nitroalkanes to form β-nitroalcohols, which can be further transformed.
Oxidation: Oxidation of the formyl group to a carboxylic acid would provide a handle for the formation of esters or amides at the 2-position.
The acetamide group can also be modified as described in the previous section. By combining these strategies, a large and diverse library of analogs can be generated from a common intermediate.
Table 3: Multi-Step Synthesis Strategies for Analog Development
| Starting Material | Key Transformation(s) | Analog Type |
|---|
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of N-(2-Formylquinolin-6-yl)acetamide is anticipated to display a series of signals corresponding to the distinct protons in the molecule. The aromatic region would be particularly complex due to the substituted quinoline (B57606) ring system.
Key expected proton signals include:
A sharp singlet for the aldehydic proton (CHO), expected to be significantly downfield, likely in the δ 9.5-10.5 ppm range, due to the deshielding effect of the carbonyl group and the aromatic ring.
A singlet for the methyl protons of the acetamide (B32628) group (CH₃), which would appear upfield, typically around δ 2.0-2.5 ppm.
A singlet for the amide proton (NH), which can be broad and its chemical shift highly dependent on solvent and concentration, generally appearing between δ 8.0-10.0 ppm.
The protons on the quinoline ring system would present as a set of doublets and multiplets in the aromatic region (δ 7.0-9.0 ppm), with their specific splitting patterns and coupling constants determined by their positions and relationships to each other. For instance, protons on the benzene (B151609) portion of the quinoline would show characteristic ortho, meta, and para couplings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHO | 9.5 - 10.5 | Singlet |
| NH | 8.0 - 10.0 | Singlet (broad) |
| Aromatic H | 7.0 - 9.0 | Multiplets, Doublets |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 12 carbon atoms in its unique chemical environment.
Key expected carbon signals include:
Two carbonyl carbon signals: one for the formyl group (CHO) expected in the highly deshielded region of δ 190-200 ppm, and one for the amide carbonyl (C=O) around δ 168-172 ppm.
Multiple signals in the δ 110-150 ppm range corresponding to the carbon atoms of the quinoline ring system. The exact shifts would be influenced by the nitrogen heteroatom and the substituents.
A signal for the methyl carbon of the acetamide group, which would appear at a much higher field, typically in the δ 20-30 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CHO | 190 - 200 |
| C=O (amide) | 168 - 172 |
| Aromatic/Quinoline C | 110 - 150 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 215.22. Adducts with other cations, such as sodium [M+Na]⁺, might also be observed.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental formula. For this compound (C₁₂H₁₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence. For instance, the calculated exact mass for [C₁₂H₁₁N₂O₂]⁺ would be approximately 215.0815.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Predicted m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | ~215.22 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands.
Key expected vibrational frequencies include:
N-H Stretching: A moderate to sharp band around 3300-3100 cm⁻¹ corresponding to the N-H bond of the secondary amide.
C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
Carbonyl (C=O) Stretching: Two distinct carbonyl absorption bands are expected. The aldehydic C=O stretch typically appears around 1710-1685 cm⁻¹. The amide C=O (Amide I band) stretch is expected around 1680-1630 cm⁻¹. These two bands might overlap.
N-H Bending: The Amide II band, resulting from N-H bending and C-N stretching, would be visible in the 1570-1515 cm⁻¹ region.
C=C and C=N Stretching: Aromatic ring and quinoline C=C and C=N stretching vibrations would produce several bands in the 1600-1450 cm⁻¹ region.
Table 4: Predicted IR/FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3100 | Moderate |
| Aromatic C-H Stretch | >3000 | Weak-Moderate |
| Aliphatic C-H Stretch | <3000 | Weak-Moderate |
| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | 1570 - 1515 | Moderate-Strong |
Elemental Analysis
Elemental analysis is a foundational technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This procedure verifies the empirical formula of the compound by comparing experimentally determined values with theoretically calculated percentages derived from its molecular formula, C₁₂H₁₀N₂O₂. chemscene.com
The theoretical composition is calculated based on the compound's molecular weight of 214.22 g/mol . chemscene.com A close correlation between the experimental and theoretical values is a crucial indicator of the sample's purity. While specific experimental data for this compound are not detailed in the reviewed literature, the expected theoretical values are presented below. In typical research, experimental values that deviate by less than 0.4% from the theoretical values are considered confirmation of purity. nih.gov
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 67.28% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.71% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.08% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.93% |
| Total | | | | 214.224 | 100.00% |
Note: This table is interactive. You can sort the columns by clicking on the headers.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry and offers detailed insights into intermolecular interactions such as hydrogen bonding, which dictate how molecules pack in the crystal lattice.
A search of the Cambridge Structural Database (CSD) and the reviewed scientific literature did not yield a published crystal structure for this compound. ncu.edu.twuiowa.eduntnu.edu.twcam.ac.uk However, crystallographic studies on related acetamide and quinoline derivatives provide a basis for understanding the likely structural features. For instance, studies on other acetamide-containing molecules reveal that crystal packing is often dominated by N-H···O hydrogen bonds, which link molecules into chains or more complex two-dimensional networks. nih.govresearchgate.net In the case of this compound, one would anticipate the formation of hydrogen bonds between the amide N-H donor and a strong acceptor, likely the formyl or amide carbonyl oxygen of an adjacent molecule. The planar quinoline ring system may also participate in π-π stacking interactions, further stabilizing the crystal structure.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield precise data on its crystal system, space group, and unit cell dimensions, as shown for a representative acetamide derivative in the table below.
Table 2: Representative Crystallographic Data for an Acetamide Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the specific symmetry elements of the crystal. |
| a (Å) | 8.1614 | Unit cell dimension along the a-axis. |
| b (Å) | 14.9430 | Unit cell dimension along the b-axis. |
| c (Å) | 9.3877 | Unit cell dimension along the c-axis. |
| β (°) | 103.653 | The angle of the β-axis in a monoclinic system. |
| Volume (ų) | 1111.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Data shown is for 2-Phenyl-N-(pyrazin-2-yl)acetamide for illustrative purposes. researchgate.net
Potentiometric Titration and Other Solution-Phase Characterization
Potentiometric titration is a valuable analytical method for investigating the acid-base properties of a compound in solution and for determining the stability of complexes formed with metal ions. For this compound, this technique could be used to determine the pKa values associated with the quinoline nitrogen atom and the acetamide N-H group. The quinoline nitrogen is expected to be basic, while the amide proton is weakly acidic. Knowledge of these pKa values is essential for understanding the compound's ionization state at different pH levels.
Furthermore, the presence of nitrogen and oxygen donor atoms makes this compound a potential ligand for coordination with metal ions. Potentiometric titration is a classic method for studying metal-ligand equilibria in solution, allowing for the calculation of formation and stability constants of any resulting metal complexes.
A review of the current literature did not identify any studies that have performed potentiometric titrations on this compound. Other solution-phase characterization techniques, such as measuring the molar electrical conductivity of complexes, have been applied to different, but related, acetamide-based ligands to determine if they are ionic or non-ionic in nature. mdpi.com Such studies provide insight into the coordination behavior of the ligands in solution.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govrsc.org For quinoline (B57606) derivatives, DFT calculations provide valuable data on molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. nih.govresearchgate.net
Studies on related quinoline-amide compounds demonstrate that the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a series of synthesized quinoline derivatives, the introduction of electron-donating groups was found to effectively reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net Conversely, electron-withdrawing groups can alter the electronic structure differently. researchgate.net
The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack. arabjchem.org This is crucial for understanding how the molecule might interact with biological targets. nih.gov Theoretical calculations on various acetamide (B32628) and quinoline derivatives have been performed at levels like B3LYP/6-31G(d,p), providing insights into parameters such as ionization energy, chemical hardness, and dipole moment, which are essential for predicting molecular behavior. rsc.orgnih.govnih.gov
Table 1: Representative Theoretical Parameters for Substituted Quinoline Derivatives Note: This table is illustrative, based on data for analogous compounds, as specific values for N-(2-Formylquinolin-6-yl)acetamide are not publicly available. The values represent typical ranges seen in related structures.
| Parameter | Predicted Value Range | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 to -3.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Indicates chemical reactivity and stability nih.gov |
| Dipole Moment | 2.0 to 5.0 D | Influences solubility and intermolecular interactions |
| Chemical Hardness | 1.5 to 2.25 eV | Measures resistance to change in electron configuration nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor, to form a stable complex. nih.govsemanticscholar.org This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. nih.gov
Quinoline derivatives have been extensively studied as inhibitors for various enzymes and receptors. nih.govresearchgate.net For example, docking studies on quinoline-based compounds have identified them as potent inhibitors of HIV reverse transcriptase and GlcN-6-P synthase. nih.govresearchgate.net These studies reveal that the quinoline scaffold can fit into the active sites of these proteins, forming key interactions (like hydrogen bonds and hydrophobic interactions) with specific amino acid residues. nih.govnih.gov
In the context of this compound, the formyl and acetamide groups are expected to play a crucial role in binding. The oxygen and nitrogen atoms in these groups can act as hydrogen bond acceptors or donors, while the aromatic quinoline ring can engage in π-π stacking interactions. mdpi.com Docking simulations of similar compounds against various protein targets, such as the GLI1 transcription factor or SLACK potassium channels, have helped elucidate these interactions and guide the design of more potent inhibitors. nih.govmdpi.com
Table 2: Potential Interacting Residues for Quinoline Scaffolds in Protein Active Sites Note: This table lists amino acid residues commonly found to interact with quinoline derivatives in various molecular docking studies. This is a generalized representation.
| Interaction Type | Potential Amino Acid Residues |
| Hydrogen Bonding | HIS, THR, SER, ASN, GLN, TYR nih.gov |
| Hydrophobic/van der Waals | LEU, ILE, VAL, PHE, TRP, ALA |
| π-π Stacking | PHE, TRP, TYR, HIS |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a lead molecule, researchers can identify key structural features required for potency and selectivity. researchgate.nete3s-conferences.org
For quinoline derivatives, SAR studies have revealed critical insights. For instance, in a series of vasopressin V1b antagonists based on a quinazolinone core (structurally related to quinoline), the nature and position of substituents on the aromatic rings were found to be crucial for affinity and selectivity. nih.gov Similarly, in a series of SLACK channel inhibitors, substitutions on the acetamide and aryloxy portions of the molecule were systematically explored to establish SAR. mdpi.com It was found that even minor structural changes could significantly impact inhibitory activity. mdpi.com
For this compound, the key regions for modification would be the formyl group (position 2) and the acetamide group (position 6).
Position 2 (Formyl Group): This group could be modified to other functionalities to explore changes in electronic properties and hydrogen bonding capacity.
Position 6 (Acetamide Group): The length and nature of the acyl group could be altered, or the amide could be replaced with other linkers to probe the binding pocket of a target protein. nih.govresearchgate.net Studies on related quinoline derivatives have shown that substituents at this position significantly affect biological outcomes. e3s-conferences.orgnih.gov
Theoretical Insights into Reaction Mechanisms and Photophysical Properties
Computational chemistry also provides a window into the reaction mechanisms and photophysical properties of molecules. rsc.org The quinoline core is a well-known fluorophore, and its derivatives are used in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.net
The photophysical properties, such as absorption and emission wavelengths, are governed by electronic transitions, primarily π-π* and n-π* transitions associated with the aromatic system. tandfonline.com Theoretical studies using Time-Dependent DFT (TD-DFT) can predict the absorption spectra of these molecules. nih.govrsc.org The substituents on the quinoline ring significantly modulate these properties. The formyl group, being an electron-withdrawing group, and the acetamide group can influence the intramolecular charge transfer (ICT) character of the molecule's excited states. arabjchem.orgacs.org This ICT process is often responsible for the fluorescent properties of such compounds. rsc.org
Furthermore, theoretical calculations can shed light on reaction mechanisms, such as the steps involved in the synthesis of quinoline derivatives. rsc.orgmdpi.com Understanding the energetics of intermediates and transition states allows for the optimization of reaction conditions. For this compound, computational studies could predict its reactivity in various chemical transformations, such as condensation reactions involving the formyl group. rsc.org
Biological Activities and Pharmacological Potential
Anti-Cancer Activity
The quinoline (B57606) scaffold, a core component of N-(2-Formylquinolin-6-yl)acetamide, is a well-established pharmacophore in the development of anti-cancer agents. nih.gov Derivatives of this compound have been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines, including those of nasopharyngeal, lung, liver, renal, and gastric cancers. nih.gov The anti-cancer properties of these compounds are multifaceted, involving the inhibition of cell growth, induction of programmed cell death, and interference with essential enzymatic activities.
This compound and its analogues have shown significant potential in inhibiting the proliferation of cancer cells. For instance, certain derivatives have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. nih.govnih.gov One notable derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be particularly effective against the NPC-TW01 nasopharyngeal carcinoma cell line, with an IC50 value of 0.6 μM. nih.gov This indicates a high degree of potency in inhibiting cell growth.
The cytotoxic mechanisms of these compounds are often selective, showing minimal impact on healthy, non-cancerous cells. For example, the aforementioned derivative exhibited no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM, highlighting its cancer-cell-specific action. nih.gov This selectivity is a crucial attribute for potential therapeutic agents, as it suggests a lower likelihood of off-target effects. The cytotoxic activity of these compounds is often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. researchgate.net
Table 1: Cytotoxic Activity of a Quinoline-based Acetamide (B32628) Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| NPC-TW01 | Nasopharyngeal Carcinoma | 0.6 |
| H661 | Lung Carcinoma | >50 |
| Hep3B | Hepatoma | >50 |
| A498 | Renal Carcinoma | >50 |
| MKN45 | Gastric Cancer | >50 |
| PBMCs | Normal Blood Cells | >50 |
This table illustrates the potent and selective cytotoxic effect of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide against the NPC-TW01 cell line, with significantly lower activity against other cancer cell lines and normal cells. nih.gov This demonstrates the compound's potential for targeted cancer therapy.
A key mechanism through which this compound derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process that is often dysregulated in cancer cells, allowing them to survive and proliferate uncontrollably.
Caspase Activation: The process of apoptosis is executed by a family of proteases known as caspases. mdpi.com While direct evidence for this compound is still emerging, related quinoline compounds have been shown to induce apoptosis through caspase activation. In some instances, however, quinoline derivatives can induce a form of programmed cell death called paraptosis, which is independent of caspase activation. mdpi.com For example, a novel pyrazolo[3,4-h]quinoline derivative was found to induce cell death in breast cancer cells without the cleavage of PARP and caspase-3, which are hallmarks of apoptosis. mdpi.com
Mitochondrial Membrane Potential Modulation: The mitochondria play a central role in the intrinsic pathway of apoptosis. The integrity of the outer mitochondrial membrane is controlled by the BCL-2 family of proteins. nih.gov Pro-apoptotic signals can lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade. While specific studies on this compound's effect on mitochondrial membrane potential are not detailed in the provided results, this is a common mechanism for many anti-cancer agents and a likely area of investigation for this compound.
Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species (ROS) is another mechanism by which anti-cancer compounds can induce apoptosis. Elevated levels of ROS can cause oxidative stress, leading to cellular damage and triggering apoptotic pathways. Some quinoline derivatives have been shown to induce paraptosis in breast cancer cells through the production of ROS and subsequent endoplasmic reticulum (ER) stress. mdpi.com
Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. This compound derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cells from replicating.
Studies on a related compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, revealed that it inhibits the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov This suggests that the compound interferes with DNA synthesis, a key event in the S phase. Other compounds, such as ceramide, have been shown to induce cell cycle arrest in the G1 phase by up-regulating the expression of p21 and down-regulating cyclinD1 and CDK7. nih.gov DNA damage can also trigger cell cycle arrest, as seen with O6-methylguanine, which causes an arrest in the second S-phase. nih.gov This arrest can be followed by apoptosis, which is often mediated by the activation of signaling pathways involving ATM, H2AX, CHK1, p53, and CHK2. nih.gov
The ability of this compound derivatives to interfere with DNA is a critical aspect of their anti-cancer activity. These compounds can interact with DNA through various mechanisms, ultimately impeding DNA synthesis and repair processes.
One of the ways these compounds exert their effect is by causing DNA damage. The O(6)-methylguanine DNA lesion, for instance, is known for its cytotoxic properties and can trigger a mismatch repair (MMR)-dependent cell cycle arrest. nih.gov This arrest, which occurs in the S-phase of the second cell cycle following treatment, can lead to the cessation of DNA replication and the initiation of apoptosis. nih.gov This process involves a multi-pathway signaling network, with early activation of ATM, H2AX, CHK1, and p53, followed by a later, amplified activation of these pathways along with the CHK2 and JNK kinases. nih.gov
Enzyme inhibition is another key mechanism through which this compound and its derivatives can exert their anti-cancer effects. By targeting specific kinases that are crucial for cancer cell survival and proliferation, these compounds can effectively halt tumor growth.
c-Met Kinase: While direct inhibition of c-Met kinase by this compound is not explicitly detailed in the provided search results, the quinoline scaffold is a known feature in many kinase inhibitors. The c-Met receptor tyrosine kinase is often overexpressed in various cancers and plays a significant role in tumor growth, invasion, and metastasis. Therefore, it represents a logical target for quinoline-based inhibitors.
CSF-1R Kinase: The colony-stimulating factor 1 receptor (CSF-1R) is another important target in cancer therapy. nih.gov The CSF-1/CSF-1R signaling pathway is essential for the survival and differentiation of macrophages, including tumor-associated macrophages (TAMs), which play a role in tumor progression and immunosuppression. google.commedchemexpress.com Inhibition of CSF-1R can reduce the number of TAMs, thereby hindering tumor growth and invasiveness. google.com CSF-1R inhibitors have shown promise in preclinical models of various cancers, including glioblastoma. google.com
Table 2: Key Kinase Targets in Cancer Therapy
| Kinase | Role in Cancer | Therapeutic Implication of Inhibition |
| c-Met | Promotes tumor growth, invasion, and metastasis. | Inhibition can halt tumor progression and spread. |
| CSF-1R | Essential for the survival and differentiation of tumor-associated macrophages (TAMs). | Inhibition can reduce TAMs, thereby decreasing tumor growth and immunosuppression. google.commedchemexpress.com |
| PI3Kα | Involved in cell growth, proliferation, and survival. | Inhibition is a target for PIK3CA mutated tumors. nih.gov |
| VEGFR2 | Promotes angiogenesis (new blood vessel formation). | Inhibition can starve tumors of their blood supply. nih.govmdpi.com |
This table summarizes the roles of key kinases in cancer and the therapeutic potential of their inhibition. Quinoline-based compounds are being actively investigated as inhibitors for these and other kinases.
The anti-cancer efficacy of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. nih.gov
SAR studies have shown that the nature and position of substituents on the quinoline and acetamide moieties can significantly influence the anti-cancer activity. For example, in a series of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, the substitution on the pyridine (B92270) ring was found to be important for cytotoxic activity. mdpi.com Specifically, bulky groups on the pyridine ring were beneficial for anti-tumor activity. mdpi.com In another study of 4-anilino-quinazoline derivatives, analogues with a 6,7-dimethoxy substituent showed better inhibitory effects against EGFR and VEGFR-2 compared to those with a dioxolane ring. nih.gov The presence of a methoxy (B1213986) group at the C-6 position of a quinoline ring has also been shown to contribute to the inhibition of cell migration and invasion. nih.gov These findings highlight the importance of systematic structural modifications to enhance the antineoplastic efficacy of these compounds. nih.gov
Antimicrobial Properties
Antibacterial Spectrum (Gram-Positive and Gram-Negative Organisms)
There is no specific information available in the searched scientific literature regarding the antibacterial activity of this compound against Gram-positive or Gram-negative organisms.
Antifungal Activity
No studies detailing the specific antifungal activity of this compound have been found.
Interaction with Bacterial Protein Receptors (e.g., Topoisomerase II DNA Gyrase)
Information regarding the interaction of this compound with bacterial protein receptors such as Topoisomerase II DNA Gyrase is not available in the current body of scientific literature.
Antiviral Efficacy
Hepatitis B Virus (HBV) Capsid Assembly Inhibition
There is no evidence in the searched literature to suggest that this compound acts as a Hepatitis B Virus (HBV) capsid assembly inhibitor.
Other Antiviral Mechanisms (e.g., Virus Replication Inhibition)
No research findings were available to describe any other antiviral mechanisms, such as the inhibition of virus replication, for this compound.
Anti-inflammatory Effects (e.g., Cyclooxygenase-II Inhibition)
While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the constituent quinoline and acetamide moieties are well-known for their roles in modulating inflammatory pathways. The anti-inflammatory potential of this compound can be inferred from the activities of structurally analogous molecules.
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation. Inhibition of COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated that various quinoline derivatives possess significant COX-2 inhibitory activity. For instance, certain 1,2,4-triazine-quinoline hybrids have been identified as potent and selective inhibitors of both COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in the inflammatory cascade. This dual inhibition is considered a valuable strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.
The acetamide group also contributes to the anti-inflammatory profile of many compounds. N-substituted acetamide derivatives have been synthesized and shown to possess promising anti-inflammatory properties, often linked to the modulation of various inflammatory mediators. The presence of the acetamide group in this compound, therefore, suggests a potential for this compound to exhibit anti-inflammatory effects, possibly through the inhibition of COX-2 or other inflammatory targets.
Table 1: Anti-inflammatory Potential of Related Compounds
| Compound Class | Target | Observed Effect |
| 1,2,4-Triazine-Quinoline Hybrids | COX-2, 15-LOX | Potent and selective inhibition |
| N-substituted Acetamides | Inflammatory Mediators | Modulation of activity |
Neurobiological Applications (e.g., Neuronal Nitric Oxide Synthase Inhibition, Neuroprotection)
The quinoline core is a key feature in compounds with significant neurobiological applications. One of the most promising areas of investigation is the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative disorders due to its role in producing the free radical nitric oxide (NO).
Elevated levels of NO in the brain are associated with excitotoxicity and neuronal damage. Consequently, selective inhibitors of nNOS are sought after as potential neuroprotective agents. Studies have revealed that 2-aminoquinoline (B145021) derivatives are potent and selective inhibitors of nNOS. The structural similarity of this compound to these 2-aminoquinolines suggests that it may also interact with and inhibit nNOS, thereby offering a neuroprotective effect.
Furthermore, there is a well-established link between inflammation and neurodegeneration. As discussed, the inhibition of COX-2 has been shown to be neuroprotective in models of quinolinic acid-induced neurotoxicity. Given the potential of this compound to act as a COX-2 inhibitor, it could exert neuroprotective effects through both anti-inflammatory and direct nNOS inhibitory mechanisms.
Table 2: Neurobiological Potential of Related Compounds
| Compound Class | Target/Application | Observed Effect |
| 2-Aminoquinolines | nNOS Inhibition | Potent and selective inhibition |
| COX-2 Inhibitors | Neuroprotection | Protection against excitotoxicity |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. Both quinoline and acetamide derivatives have been investigated for their antioxidant properties.
Quinoline-containing compounds have demonstrated significant antioxidant activity in various in vitro assays. ingentaconnect.com Their ability to scavenge free radicals is often attributed to the electron-donating or hydrogen-donating capacity of the quinoline ring system and its substituents. ingentaconnect.com The presence of specific functional groups can enhance this activity. ingentaconnect.com
Table 3: Antioxidant Potential of Related Compounds
| Compound Class | Assay/Model | Observed Effect |
| Quinoline Derivatives | DPPH radical scavenging | Significant antioxidant activity |
| Acetamide Derivatives | Free radical scavenging | Reduction of oxidative stress |
Anticonvulsant Properties
Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs remains an important area of research. The acetamide moiety is a well-recognized pharmacophore in the design of anticonvulsant agents.
Numerous studies have reported the synthesis and evaluation of acetamide derivatives for their anticonvulsant activity. For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown efficacy in animal models of epilepsy, particularly in the maximal electroshock (MES) test, which is indicative of an ability to prevent the spread of seizures. ingentaconnect.com Similarly, derivatives of N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide have also been investigated for their potential to control seizures. nih.goviau.irresearchgate.net
The presence of the acetamide functional group in this compound strongly suggests that this compound may possess anticonvulsant properties. The quinoline ring system could further modulate this activity, potentially leading to a novel class of anticonvulsant agents.
Table 4: Anticonvulsant Potential of Related Compounds
| Compound Class | Animal Model | Observed Effect |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) test | Anticonvulsant activity |
| N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide derivatives | Pentylenetetrazole (PTZ)-induced seizures | Anticonvulsant activity |
Modulators of Receptor for Advanced Glycation Endproducts (RAGE) Activity
The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor implicated in a variety of pathological processes, including diabetic complications, inflammation, and neurodegenerative diseases. The interaction of RAGE with its ligands, such as advanced glycation endproducts (AGEs), triggers a cascade of inflammatory and oxidative stress responses. Therefore, modulators of RAGE activity are of significant therapeutic interest.
Patent literature has disclosed that certain quinoline compounds can act as modulators of RAGE activity. Specifically, a compound structurally very similar to this compound, namely N-(4-(4-formylquinolin-2-yl)phenyl)acetamide, has been described in this context. This suggests that the quinoline-acetamide scaffold is a promising framework for the development of RAGE modulators.
By interfering with the RAGE signaling pathway, this compound could potentially mitigate the downstream pathological consequences of RAGE activation. This activity would complement its potential anti-inflammatory and antioxidant properties, making it a particularly interesting candidate for diseases with a complex, multi-factorial etiology.
Table 5: RAGE Modulatory Potential of Related Compounds
| Compound Class | Target | Therapeutic Potential |
| Quinoline derivatives | RAGE | Treatment of diabetic complications, inflammation, neurodegeneration |
Applications in Chemical Biology and Materials Science
Development of Chemosensors and Fluorescent Probes
The quinoline (B57606) moiety within N-(2-Formylquinolin-6-yl)acetamide provides a strong foundation for the design of fluorescent chemosensors. Quinoline-based probes are well-regarded for their potential in detecting various analytes with high sensitivity and selectivity.
Derivatives of this compound hold considerable promise for the selective detection of biologically and environmentally important metal ions. While direct studies on the parent compound are limited, extensive research on analogous quinoline-based sensors provides a strong basis for its potential. For instance, fluorescent sensors incorporating the quinoline framework have demonstrated high selectivity for zinc (Zn(II)) and cadmium (Cd(II)) ions. nih.govnanobioletters.com A study on a sensor with a similar acetamide (B32628) structure, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, revealed its capability to distinguish between Cd(II) and Zn(II) through different sensing mechanisms. nih.gov This highlights the potential for fine-tuning the selectivity of this compound-based sensors.
Furthermore, a fluorescent chemosensor based on a 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide structure has been successfully developed for the highly selective and sensitive detection of selenium (Se(IV)). nih.gov This sensor exhibited a significant fluorescence enhancement upon binding to Se(IV), with a low detection limit of 9.38 x 10⁻⁹ M. nih.gov Given the structural similarities, it is plausible that this compound could be adapted for the detection of selenium as well. The formyl group, in particular, offers a reactive site for designing specific ionophores to target different metal ions.
Table 1: Examples of Quinoline-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Compound | Target Ion | Detection Limit | Key Findings | Reference |
|---|---|---|---|---|
| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Cd(II), Zn(II) | Not Specified | Distinguishes between Cd(II) and Zn(II) via different mechanisms. | nih.gov |
| 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide | Se(IV) | 9.38 x 10⁻⁹ M | Shows incredible fluorescence enhancement for Se(IV). | nih.gov |
| 2-(diethylamino)-N-(quinoline-8-yl) acetamide | Zn(II) | 8.8 x 10⁻⁹ M | Enhanced fluorescence emission corresponding to Zn(II) concentration. | nanobioletters.com |
| N-(quinoline-8-yl)pyridine-2-carboxamide | Zn(II) | Not Specified | Selective detection of Zn(II) with a color change from colorless to intense yellow. | nanobioletters.com |
The fluorescence "turn-on" or "turn-off" response of chemosensors upon analyte binding is often governed by photophysical processes such as Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT). In many quinoline-based sensors, the quinoline acts as the fluorophore, while a linked receptor unit is responsible for binding the target ion.
In a typical PET-based sensor, the receptor can quench the fluorescence of the quinoline fluorophore in the absence of the target ion. Upon binding, the electron transfer process is inhibited, leading to a significant enhancement of fluorescence. For example, the selective detection of Cd(II) by N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide operates through a PET mechanism. nih.gov
Conversely, the ICT mechanism involves a change in the electronic distribution within the molecule upon excitation. The binding of a metal ion can modulate this charge transfer process, resulting in a shift in the emission wavelength or a change in fluorescence intensity. The same sensor, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, utilizes an ICT mechanism to detect Zn(II), demonstrating how a single sensor can employ different mechanisms to distinguish between similar ions. nih.gov
The design of selective and sensitive chemosensors based on the this compound scaffold relies on several key principles. The choice of the ionophore, which is the part of the molecule that binds the metal ion, is crucial for selectivity. The formyl group and the acetamide nitrogen of this compound can act as or be modified to create specific binding sites for target ions.
The geometry of the binding pocket created by the ionophore determines which ion can fit and bind effectively. For instance, the design of bisquinoline derivatives has been shown to improve Cd(II) specificity by creating a binding cavity that preferentially accommodates the larger ionic radius of cadmium over zinc. rsc.org The introduction of different substituents on the quinoline ring can also modulate the electronic properties and solubility of the sensor, which in turn affects its sensitivity and selectivity. mdpi.com
To enhance sensitivity, a low background fluorescence signal and a large fluorescence enhancement upon ion binding are desirable. This can be achieved by designing sensors where a highly efficient quenching mechanism, such as PET, is disrupted upon complexation. The use of two-photon absorbing fluorophores, as seen in some 7-hydroxyquinoline (B1418103) derivatives, can also improve sensitivity and allow for deeper tissue imaging in biological applications. nih.gov
Versatile Building Blocks for Complex Heterocyclic Systems
Heterocyclic compounds are fundamental in organic synthesis, forming the core of many pharmaceuticals and functional materials. Quinoline derivatives, including those with formyl groups, are recognized as valuable and versatile building blocks for the construction of more complex heterocyclic systems. epa.govresearchgate.net
The formyl group at the 2-position of this compound is a particularly useful handle for a variety of chemical transformations. It can readily participate in condensation reactions with nucleophiles, such as amines and active methylene (B1212753) compounds, to generate a diverse array of fused heterocyclic structures. For example, 3-formylquinolones have been used to synthesize complex compounds with attractive biological activities through reactions that expand the heterocyclic framework. mdpi.com Multicomponent reactions involving quinoline derivatives have also emerged as an efficient strategy for creating molecular diversity. rsc.org The presence of the acetamide group at the 6-position offers an additional site for modification, allowing for the tuning of the molecule's properties or for linking it to other molecular entities.
Potential in Agrochemical Development
The quinoline scaffold is a recognized "privileged structure" in medicinal and agrochemical research, appearing in numerous biologically active compounds. msesupplies.com Quinoline derivatives have shown promise as fungicides, herbicides, and insecticides. msesupplies.com
While specific studies on the agrochemical applications of this compound are not yet prevalent, the structural motifs present in the molecule suggest its potential in this area. The acetamide group is a common feature in many commercial pesticides. researchgate.net The quinoline core itself is found in fungicides that exhibit novel modes of action, which is crucial in combating the development of resistance in phytopathogenic microorganisms. The ability to functionalize both the formyl and acetamide groups allows for the creation of a library of derivatives that can be screened for various agrochemical activities. This modular approach is a key strategy in the discovery of new and effective crop protection agents.
Future Perspectives and Emerging Research Avenues
Rational Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Selectivity
The core structure of N-(2-Formylquinolin-6-yl)acetamide offers multiple points for chemical modification, enabling the rational design of new derivatives. By systematically altering functional groups on the quinoline (B57606) ring, researchers can explore structure-activity relationships (SAR) to enhance biological potency and selectivity. biosolveit.depatsnap.com For instance, modifications to the acetamide (B32628) group or the formyl moiety could lead to derivatives with improved binding affinity for specific biological targets. The synthesis of such analogs is a critical step in optimizing the therapeutic potential of the lead compound. biosolveit.de
Research into related quinoline and acetamide derivatives has demonstrated the feasibility of such synthetic strategies. For example, the synthesis of N-substituted acetamide derivatives has been explored to develop potent antagonists for various receptors. nih.gov Similarly, the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety has yielded compounds with significant antiproliferative activities. nih.gov These studies provide a valuable precedent for the design and synthesis of novel derivatives of this compound.
In-depth Mechanistic Studies of Biological Activities and Target Engagement
While the synthesis of new derivatives is crucial, a deep understanding of their mechanism of action is equally important. Future research will likely focus on elucidating the precise molecular pathways through which this compound and its analogs exert their biological effects. Techniques such as molecular docking and molecular dynamics simulations can provide insights into how these compounds interact with their biological targets at the atomic level. nih.gov
For instance, studies on similar acetamide derivatives have successfully employed molecular docking to identify and characterize their binding to specific enzymes, such as PI3Kα. nih.gov This approach, combined with experimental validation, can confirm target engagement and reveal the key interactions that drive biological activity. Understanding the mechanism of action is fundamental for the rational optimization of these compounds and for predicting potential off-target effects.
Exploration of New Therapeutic Targets for this compound and its Analogs
The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. Consequently, this compound and its derivatives represent a promising starting point for discovering new therapeutic applications. Future research will likely involve screening these compounds against a diverse panel of biological targets to identify novel activities.
For example, various quinoline derivatives have shown potential as anticancer agents, with some acting as inhibitors of protein kinases or other key enzymes involved in cell proliferation. nih.govnih.gov Other studies have highlighted the potential of quinoline-based compounds in treating inflammatory diseases and infectious diseases. nih.govresearchgate.net By exploring a broad range of therapeutic areas, researchers may uncover new and unexpected applications for this compound and its analogs.
Integration with Advanced Delivery Systems for Targeted Applications
To maximize therapeutic efficacy and minimize potential side effects, the targeted delivery of this compound and its derivatives to specific tissues or cells is a key area of future research. The integration of these compounds with advanced drug delivery systems, such as nanoparticles, liposomes, or polymer-drug conjugates, could significantly enhance their therapeutic index. mdpi.com
These delivery systems can be engineered to release the drug in a controlled manner at the site of action, thereby improving bioavailability and reducing systemic exposure. mdpi.com For example, mucoadhesive polymers could be used to prolong the residence time of the drug at a specific mucosal surface, enhancing local drug concentrations. mdpi.com Such strategies will be crucial for translating the in vitro potential of these compounds into effective clinical therapies.
High-Throughput Screening and Lead Optimization in Drug Discovery Programs
High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds for their biological activity. nih.gov In the context of this compound, HTS can be employed to screen libraries of its derivatives against various biological targets, accelerating the identification of promising lead compounds. nih.gov
Once a hit compound is identified, the process of lead optimization begins. biosolveit.depatsnap.com This involves an iterative cycle of chemical synthesis and biological testing to improve the compound's potency, selectivity, and pharmacokinetic properties. patsnap.com Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can aid in this process by predicting the activity of new derivatives before they are synthesized. patsnap.com Through a combination of HTS and rational lead optimization, the most promising derivatives of this compound can be advanced toward preclinical and clinical development. researchgate.net
Q & A
How can synthetic routes for N-(2-Formylquinolin-6-yl)acetamide be optimized to improve yield and purity?
Answer: Optimization involves selecting catalysts, solvent systems, and reaction conditions. For example, piperidine has been used as a catalyst in ethanol or absolute ethanol under reflux to synthesize analogous acetamide derivatives, achieving moderate yields (5–15%) . Microwave-assisted synthesis or alternative catalysts (e.g., morpholine) could reduce reaction time. Post-synthesis purification via column chromatography or recrystallization enhances purity. Characterization by TLC and HPLC ensures reproducibility .
What advanced spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify quinoline ring protons (δ 8.5–9.0 ppm) and formyl/acetamide groups (δ 2.1 ppm for CH, δ 10.1 ppm for CHO) .
- Infrared Spectroscopy (IR): Peaks at ~1670 cm (C=O stretch of acetamide) and ~1700 cm (formyl group) confirm functional groups .
- Mass Spectrometry (MS): Exact mass (214.0742 g/mol) and fragmentation patterns validate molecular formula (CHNO) .
How can researchers design bioactivity studies for this compound?
Answer: Prioritize target identification based on structural analogs. For instance, quinoline derivatives often exhibit anticancer or antimicrobial activity. Use in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) with appropriate controls. Molecular docking studies can predict interactions with targets like DNA topoisomerases or kinase enzymes . Dose-response curves and IC calculations quantify potency .
What strategies address poor solubility of this compound in aqueous media?
Answer:
- Co-solvent systems: Use DMSO:water mixtures (<5% DMSO to minimize cytotoxicity).
- Particle size reduction: Nano-formulation or micronization enhances dissolution rates.
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEGylation) while retaining activity .
How should degradation products of this compound be analyzed?
Answer: Accelerated stability studies (40°C/75% RH) with HPLC or LC-MS monitor degradation. Thermal decomposition (TGA/DSC) identifies volatile byproducts. Nitroso derivatives (NO) may form under oxidative conditions, requiring FTIR or GC-MS for detection .
What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Storage: Store at –20°C in airtight containers to prevent hydrolysis .
- Waste disposal: Follow institutional guidelines for organic solvents and amide-containing compounds .
How can researchers validate analytical methods for quantifying this compound in complex matrices?
Answer: Develop a validated HPLC protocol:
- Linearity: Calibration curve (1–100 µg/mL) with R > 0.995.
- Recovery: Spike-and-recovery experiments in biological fluids (e.g., plasma) to assess matrix effects.
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
How to resolve contradictions in reported biological activity data for quinoline-based acetamides?
Answer:
- Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols.
- Control variables: Document solvent concentrations, pH, and incubation times.
- Meta-analysis: Compare datasets across studies to identify outliers or trends .
What substituent modifications enhance the reactivity of this compound?
Answer:
- Electron-withdrawing groups (EWGs): Nitro or halogens at the quinoline 3-position increase electrophilicity.
- Ring expansion: Replace quinoline with acridine to improve π-π stacking with biomolecules .
How to assess the long-term stability of this compound in storage?
Answer: Conduct real-time stability studies (12–24 months) at 4°C, –20°C, and ambient conditions. Monitor purity via HPLC every 3 months. Lyophilization improves stability for aqueous formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
